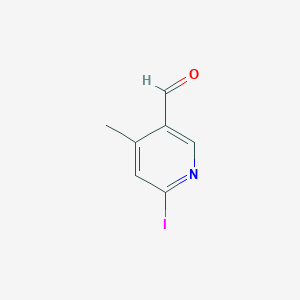

6-Iodo-4-methylnicotinaldehyde

Description

Contextual Significance of Halogenated Nicotinaldehyde Derivatives

Halogenated nicotinaldehyde derivatives are a class of organic compounds that have garnered significant attention due to their utility as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of a halogen atom on the pyridine (B92270) ring, particularly iodine, provides a reactive handle for various cross-coupling reactions, which are fundamental transformations in modern organic chemistry. These reactions allow for the facile introduction of diverse substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of extensive libraries of compounds for biological screening and materials science applications.

The aldehyde functionality further enhances the synthetic value of these molecules. Aldehydes are highly reactive electrophiles that can participate in a multitude of chemical transformations, such as nucleophilic additions, Wittig reactions, and reductive aminations. The combination of a reactive aldehyde and a halogenated pyridine core within the same molecule, as seen in 6-Iodo-4-methylnicotinaldehyde, creates a powerful synthon for the efficient assembly of intricate molecular frameworks.

Role of Pyridine Scaffolds in Contemporary Synthetic Methodologies

Pyridine scaffolds are ubiquitous in a vast number of biologically active compounds and functional materials. Their presence is critical in many pharmaceuticals, agrochemicals, and ligands for organometallic catalysis. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which significantly influences the solubility and pharmacokinetic properties of molecules containing this moiety.

In synthetic methodologies, the pyridine ring can be functionalized at various positions, allowing for precise control over the three-dimensional structure of the target molecule. The introduction of substituents, such as the methyl group found in this compound, can modulate the electronic properties and steric environment of the pyridine ring, thereby influencing its reactivity and interaction with biological targets. The development of novel synthetic methods to construct and functionalize pyridine rings remains an active area of research, driven by the continuous demand for new molecules with tailored properties.

Molecular Architecture of this compound and Its Synthetic Potential

The molecular structure of this compound is characterized by a pyridine ring substituted with an iodine atom at the 6-position, a methyl group at the 4-position, and a formyl (aldehyde) group at the 3-position (nicotinaldehyde nomenclature). This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

The iodine atom at the 6-position is a particularly valuable feature. Carbon-iodine bonds are the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This high reactivity allows for selective functionalization at the 6-position under mild reaction conditions, often in the presence of other, less reactive halogen atoms. This selectivity is a key advantage in multi-step synthetic sequences.

The aldehyde group at the 3-position provides a site for a wide range of chemical transformations to build molecular complexity. It can be readily converted into other functional groups, such as alcohols, carboxylic acids, amines, and various heterocyclic systems. The proximity of the methyl group at the 4-position can sterically influence reactions at the aldehyde and the nitrogen atom, potentially leading to diastereoselective transformations.

Overview of Research Trajectories for this compound

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its structural features suggest several promising research trajectories. Its primary role is likely as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Research efforts would likely involve its use in:

Palladium-catalyzed cross-coupling reactions: Utilizing the iodo-substituent to introduce a variety of molecular fragments, leading to the synthesis of novel substituted pyridines.

Development of bioactive compounds: As a starting material for the synthesis of potential drug candidates, where the pyridine core is a common pharmacophore. The substituents introduced via cross-coupling can be designed to interact with specific biological targets.

Combinatorial chemistry: Its dual reactivity (aldehyde and iodo group) makes it an ideal scaffold for the parallel synthesis of compound libraries to accelerate drug discovery and materials science research.

Future research will likely focus on the exploration of these synthetic pathways and the evaluation of the resulting compounds for their biological and material properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆INO |

| Molecular Weight | 247.03 g/mol |

| CAS Number | 1289042-87-0 |

| Appearance | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6INO |

|---|---|

Molecular Weight |

247.03 g/mol |

IUPAC Name |

6-iodo-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6INO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |

InChI Key |

QTIUHKWOZSUWSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)I |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 6 Iodo 4 Methylnicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Iodo-4-methylnicotinaldehyde is a key center of reactivity, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This process involves the addition of the nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com The reaction can be catalyzed by either acid or base. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of weaker nucleophiles. masterorganicchemistry.com

Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides, cyanides, and amines. masterorganicchemistry.comyoutube.com For instance, the addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. libretexts.org These reactions are often reversible, and the position of the equilibrium can be influenced by factors such as the concentration of reactants and the stability of the resulting tetrahedral intermediate. masterorganicchemistry.comnih.gov

Condensation Reactions Leading to Imines and Related Derivatives

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of imines is typically reversible and acid-catalyzed. nih.gov The mechanism involves the initial nucleophilic addition of the amine to the aldehyde to form a hemiaminal intermediate. worktribe.com Subsequent protonation of the hydroxyl group of the hemiaminal allows for the elimination of water and the formation of the C=N double bond of the imine. youtube.com The use of dehydrating agents or a Dean-Stark apparatus can drive the equilibrium towards the formation of the imine product by removing the water as it is formed. nih.gov

The reactivity of the aldehyde in these condensation reactions can be influenced by the electronic nature of the substituents on the pyridine (B92270) ring.

Selective Reductive Transformations of the Aldehyde

The aldehyde group can be selectively reduced to a primary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. nih.gov The reduction with NaBH₄ is generally carried out in alcoholic solvents.

Catalytic hydrogenation can also be employed to reduce aldehydes to alcohols. This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the aldehyde without affecting other reducible groups, including the carbon-iodine bond.

Oxidative Transformations of the Aldehyde

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The Tollens' test, which utilizes a solution of silver nitrate (B79036) and ammonia (B1221849) (Tollens' reagent), is a classic chemical test for aldehydes that results in their oxidation to carboxylic acids and the formation of a silver mirror.

Milder oxidizing agents can also be employed, which can be beneficial when other sensitive functional groups are present in the molecule. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the iodine substituent.

Contributions to Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated compound and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a multifunctional product, in this case, an allylic alcohol. wikipedia.org

In the context of this compound, the aldehyde group can act as the electrophilic partner in the Baylis-Hillman reaction. The reaction is initiated by the addition of the nucleophilic catalyst to the activated alkene, generating a nucleophilic intermediate that then attacks the aldehyde. organic-chemistry.org A subsequent proton transfer and elimination of the catalyst yield the final product. The Baylis-Hillman reaction is known for its high atom economy and the generation of densely functionalized molecules under mild conditions. wikipedia.org

Reactivity of the C6-Iodine Atom

The iodine atom at the C6 position of the pyridine ring is susceptible to various substitution reactions. The carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity is influenced by the electronic properties of the pyridine ring.

In some cases, the iodine atom can participate in the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the solid state, the iodine atom of a similar compound, 6-iodo-4-oxo-4H-chromene-3-carbaldehyde, has been observed to form a halogen bond with an oxygen atom of a neighboring molecule. nih.gov This type of interaction could potentially influence the crystal packing and solid-state reactivity of this compound.

The iodine substituent can also be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the further functionalization of the pyridine ring at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides, particularly those activated by electron-withdrawing groups. nih.gov In this compound, the pyridine nitrogen and the aldehyde group at the 3-position both serve to decrease the electron density of the ring, thereby activating it towards nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. acs.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govacs.org The negative charge in this intermediate is delocalized, with resonance structures showing the charge on the electronegative nitrogen atom and the oxygen of the aldehyde group, which provides significant stabilization. nih.gov In the second step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring.

For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because a more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to attack. rsc.org However, in cases where the expulsion of the leaving group is rate-determining or partially rate-determining, the C-I bond, being the weakest, can lead to faster reaction rates. For the substitution reactions of N-methylpyridinium ions with piperidine, a different leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I has been observed, suggesting a mechanism where deprotonation of the addition intermediate is rate-controlling. researchgate.net Given these considerations, the reactivity of this compound in SNAr reactions is influenced by a combination of the nucleophile, solvent, and the precise nature of the transition state.

| Parameter | Description | Typical Examples/Conditions |

|---|---|---|

| Nucleophile | The species that replaces the iodo group. | Amines (e.g., piperidine, morpholine), alkoxides (e.g., sodium methoxide), thiolates. researchgate.net |

| Solvent | The medium for the reaction. Polar aprotic solvents are common. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol. researchgate.net |

| Activating Groups | Substituents that facilitate the reaction by stabilizing the Meisenheimer complex. | The pyridine nitrogen and the 3-aldehyde group in the title compound. nih.gov |

| Leaving Group | The group that is displaced. | Iodide (I⁻). |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the 6-position of this compound. The C-I bond is highly reactive in these transformations, generally showing higher reactivity than the corresponding bromides or chlorides.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. nih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester) to form a biaryl or styrenyl pyridine derivative, respectively.

The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. nih.govnih.gov

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | nih.gov |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XantPhos | google.com |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) | nih.gov |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | google.com |

| Solvent | Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂O | nih.govgoogle.com |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. researchgate.net This method allows for the direct arylation of alkenes. In the case of this compound, it would react with an alkene to introduce a vinyl group at the 6-position of the pyridine ring.

The mechanism involves the oxidative addition of the iodo-pyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst. researchgate.net The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | researchgate.net |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃), N-heterocyclic carbenes (NHCs) | researchgate.net |

| Alkene | Styrene, acrylates, ethylene | researchgate.net |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | researchgate.netresearchgate.net |

| Solvent | DMF, NMP, Acetonitrile, Ethanol (B145695) | researchgate.net |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). acs.org This reaction is known for its tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture. acs.org The reaction of this compound with an organostannane, such as an aryltributylstannane, would yield a biaryl product.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the iodo-pyridine to Pd(0), followed by transmetalation with the organostannane, and concluding with reductive elimination to give the final product and regenerate the catalyst. acs.org A key advantage is that the reaction often does not require a base. A variation, the Stille-carbonylative cross-coupling, can be employed to introduce a ketone functionality by carrying out the reaction under an atmosphere of carbon monoxide. acs.org

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | acs.org |

| Ligand | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) | |

| Organostannane | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃, Alkynyl-Sn(n-Bu)₃ | acs.org |

| Additive | CuI, LiCl (can accelerate transmetalation) | |

| Solvent | Toluene, Dioxane, THF, DMF | acs.org |

The Sonogashira-Hagihara coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the synthesis of substituted alkynes. Reacting this compound with a terminal alkyne would produce a 6-alkynyl-4-methylnicotinaldehyde derivative.

The reaction is typically co-catalyzed by a copper(I) salt, such as CuI. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodo-pyridine is followed by transmetalation from a copper acetylide species, which is formed in the copper cycle. Reductive elimination then yields the product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | |

| Copper Co-catalyst | CuI (typically used, but copper-free systems exist) | |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | |

| Solvent | THF, DMF, Toluene |

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl halides, the reactivity generally follows the trend I > Br > Cl, making the iodo group in this compound highly susceptible to reduction. researchgate.netacs.org This reaction can be achieved through various methods, including catalytic hydrogenation, metal-hydride reagents, or electrochemical methods.

A common approach is palladium-catalyzed hydrodehalogenation, where a palladium catalyst (e.g., Pd/C) is used in the presence of a hydrogen source. researchgate.netacs.org The hydrogen source can be H₂ gas or a transfer hydrogenation reagent like potassium formate (B1220265) (HCO₂K) or sodium hydride (NaH). researchgate.net Electrochemical methods, which can generate reactive hydride species at an electrode surface, also provide a powerful means for reductive dehalogenation, as demonstrated with substrates like 4-iodopyridine. These processes are useful for removing the iodo substituent to yield 4-methylnicotinaldehyde (B1314049).

| Method | Reagents and Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (gas), in a solvent like ethanol or ethyl acetate. | researchgate.net |

| Transfer Hydrogenation | Pd catalyst (e.g., Pd(OAc)₂), with a hydride donor like HCO₂K or (Et)₃SiH. | researchgate.net |

| Metal Hydride Reduction | Sodium hydride (NaH), often in combination with an iodide source. | |

| Electrochemical Reduction | Cathodic reduction at a palladium electrode in the presence of a proton source. |

Transformations Involving the 4-Methyl Group

The methyl group at the C4 position is analogous to a benzylic position, and its C-H bonds are weaker than those of a typical alkyl group due to the ability of the pyridine ring to stabilize radical or anionic intermediates. This enhanced reactivity allows for selective functionalization. rsc.org

One common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would yield 6-iodo-4-(bromomethyl)nicotinaldehyde. This brominated intermediate is a versatile synthon, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups, such as amines, azides, cyanides, or alkoxides, at the benzylic position. nih.gov

Furthermore, the aldehyde functionality can participate in condensation reactions. For instance, in a Knoevenagel-type condensation, the aldehyde can react with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a new carbon-carbon double bond at the 3-position.

The 4-methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. Reagents such as potassium permanganate (KMnO₄) in a basic solution followed by acidic workup are commonly used for this transformation on alkyl-substituted aromatic and heteroaromatic rings. This would convert this compound into 6-iodo-3-formylisonicotinic acid. It is important to note that the aldehyde group is also susceptible to oxidation and may be concurrently or preferentially converted to a carboxylic acid, potentially leading to the formation of 6-iodopyridine-3,4-dicarboxylic acid.

Selective oxidation of the methyl group in the presence of the aldehyde, or vice versa, presents a significant synthetic challenge. Milder or more selective oxidizing agents, potentially involving catalytic systems, would be required to achieve such differentiation. For example, oxidation of the aldehyde to a carboxylic acid could be achieved using reagents like sodium chlorite (B76162) (NaClO₂) while potentially leaving the methyl group intact. Conversely, photo-mediated or specific catalytic methods might target the benzylic C-H bonds of the methyl group. rsc.orgnih.gov

Table 2: Representative Oxidation of Methylpyridines

| Starting Material | Oxidizing Agent | Product |

| 4-Methylpyridine (B42270) (γ-picoline) | KMnO₄, H₂O, heat | Isonicotinic acid |

| 3-Methylpyridine (β-picoline) | KMnO₄, H₂O, heat | Nicotinic acid |

Pyridine Ring Transformations and Derivatizations

Direct C-H functionalization of the pyridine ring at the non-iodinated positions (C2 and C5) is a modern and atom-economical approach to further derivatization. The electronic nature of the pyridine ring, which is inherently electron-deficient, and the directing effects of the existing substituents make this a challenging but feasible endeavor. The aldehyde and iodo groups are electron-withdrawing, deactivating the ring towards electrophilic attack but activating it towards nucleophilic attack or deprotonation.

Modern transition-metal-catalyzed C-H activation methodologies could potentially be employed to introduce new substituents. For example, palladium-catalyzed C-H arylation or alkenylation could selectively functionalize the C2 or C5 position, depending on the directing influence of the substituents and the specific ligand-catalyst system employed. Radical-mediated C-H functionalization is another viable pathway for introducing alkyl or alkoxy groups onto the pyridine core. nih.gov

The multiple functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.netmdpi.com Annulation reactions can be designed to build new rings onto the pyridine core by leveraging the reactivity of the aldehyde and the iodo-substituent.

One powerful strategy involves a sequence of cross-coupling followed by cyclization. For example, a Sonogashira coupling of the C6-iodo position with a terminal alkyne bearing a nucleophilic group (e.g., an amino or hydroxyl group) would generate an intermediate primed for intramolecular cyclization. Subsequent intramolecular addition of the nucleophile to the alkyne would forge a new five- or six-membered ring, leading to pyrido-fused heterocycles like furopyridines or pyrrolopyridines. rsc.org

The aldehyde group can also serve as a key electrophile in cyclization reactions. Condensation with a binucleophile, such as a 1,2-diamine or a hydrazine (B178648) derivative, can lead to the formation of fused pyrimidine (B1678525) or pyridazine (B1198779) ring systems, respectively.

Table 3: Example of Fused Heterocycle Synthesis from a Halopyridine Aldehyde

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Chloro-3-formylquinoline | Benzimidazole-2-acetonitrile | Condensation | Fused Benzimidazo[1,2-a]quinoline |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (B1165640) (TFAA) | Electrophilic cyclization | Fused 6-Azaindole |

In-depth Mechanistic Studies

Elucidation of Reaction Pathways and Intermediates

Currently, there is a lack of published research that specifically elucidates the reaction pathways and identifies the intermediates involved in reactions of this compound. Such studies would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species and theoretical calculations to map out the energy landscapes of potential reaction coordinates.

Kinetic Studies on Reaction Rates and Selectivity

No specific kinetic data on the reaction rates and selectivity for reactions involving this compound could be located in the public domain. Kinetic studies are crucial for understanding how different reaction conditions (e.g., temperature, concentration, solvent) affect the speed and outcome of a chemical transformation, and this information is currently not available for this compound.

Influence of Catalysts and Reagents on Reaction Mechanisms

While it is plausible that various catalysts, such as transition metals (e.g., palladium, copper) for cross-coupling reactions or acids/bases for aldehyde-focused reactions, would influence the reaction mechanisms of this compound, specific studies detailing these effects are not presently available. Research in this area would be necessary to understand how catalysts and reagents can be used to control the reactivity and achieve desired products.

Applications of 6 Iodo 4 Methylnicotinaldehyde As a Strategic Synthetic Intermediate

A Potential Fundamental Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 6-Iodo-4-methylnicotinaldehyde makes it a promising candidate for the synthesis of a variety of heterocyclic structures. The aldehyde can act as a precursor for the formation of new rings, while the iodo group provides a handle for the introduction of diverse substituents through cross-coupling chemistry.

Access to Diversely Substituted Pyridine (B92270) Derivatives

The iodo-substituted pyridine core of this compound is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions could be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring by reacting the iodo-compound with various organoboron reagents. nih.govwikipedia.orglibretexts.org This approach would provide access to a library of 6-substituted-4-methylnicotinaldehyde derivatives, each with unique electronic and steric properties.

Similarly, Sonogashira coupling with terminal alkynes could be utilized to install alkynyl moieties at the 6-position, leading to the formation of compounds with extended conjugation. wikipedia.org The resulting alkynylpyridines are valuable intermediates themselves, with applications in materials science and medicinal chemistry. Furthermore, the Buchwald-Hartwig amination reaction could facilitate the introduction of a range of nitrogen-based nucleophiles, including primary and secondary amines, amides, and heterocycles, at the 6-position. wikipedia.orgorganic-chemistry.orgyoutube.com This would open up pathways to a diverse set of aminopyridine derivatives.

The aldehyde functionality at the 3-position provides an additional site for chemical manipulation. It can undergo a wide range of classical organic reactions, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to further functionalize the pyridine scaffold. The combination of these transformations on both the iodo and aldehyde groups could theoretically lead to a vast number of diversely substituted pyridine derivatives.

A Potential Precursor for Polycyclic Nitrogen Heterocycles

The strategic placement of the aldehyde and iodo groups on the pyridine ring suggests that this compound could serve as a key starting material for the synthesis of more complex, fused heterocyclic systems. Polycyclic nitrogen heterocycles are prevalent motifs in natural products and pharmaceuticals, and developing efficient synthetic routes to these structures is a significant area of research. mdpi.com

For example, the aldehyde group could undergo condensation reactions with various binucleophilic reagents to construct a new ring fused to the pyridine core. Subsequent intramolecular cyclization reactions, potentially involving the iodo-group, could then lead to the formation of tricyclic or even more complex polycyclic systems. While specific examples involving this compound are not reported, the general strategy of using ortho-functionalized pyridines for the synthesis of fused heterocycles is well-established in organic chemistry.

Prospective Utility in the Construction of Pharmacologically Relevant Scaffolds

The pyridine ring is a common feature in many biologically active compounds and approved drugs. The ability to synthesize a wide variety of substituted pyridines and polycyclic heterocycles from this compound suggests its potential utility in medicinal chemistry for the development of new therapeutic agents.

Potential for Synthesis of Molecular Probes and Chemical Ligands

Molecular probes are essential tools for studying biological processes, and chemical ligands are crucial for modulating the activity of proteins and other biological targets. The structural diversity that could be accessed from this compound makes it an attractive starting point for the synthesis of novel molecular probes and ligands.

For instance, the iodo-substituent could be exploited for the introduction of reporter groups, such as fluorophores or radiolabels, via cross-coupling reactions. This would enable the synthesis of probes for use in various imaging techniques. The aldehyde functionality could be used to attach the pyridine scaffold to other molecules or solid supports, facilitating the development of affinity chromatography resins or high-throughput screening assays.

Hypothetical Pathways to Advanced Intermediates in Medicinal Chemistry

While direct applications of this compound in medicinal chemistry are not documented, its potential as a precursor to more complex, pharmacologically relevant molecules is significant. The diverse array of chemical transformations that can be performed on this molecule allows for the systematic exploration of chemical space around the substituted pyridine core.

Medicinal chemists could utilize this compound to generate libraries of related structures for structure-activity relationship (SAR) studies. By systematically varying the substituents at the 6-position and modifying the aldehyde group, it would be possible to identify compounds with optimized biological activity, selectivity, and pharmacokinetic properties. The synthesis of new nicotinaldehyde derivatives via Suzuki coupling, for example, has been explored for the development of compounds with activity against oral pathogens, highlighting the potential of this class of molecules. nih.gov

Broader Applications in Organic Chemistry

Beyond its potential in medicinal chemistry, this compound could find broader applications in other areas of organic chemistry. The ability to serve as a versatile building block for the construction of complex molecules makes it a valuable tool for synthetic chemists. Its utility in creating substituted pyridines and fused heterocyclic systems could be leveraged in the synthesis of new organic materials, catalysts, and agrochemicals. The fundamental reactivity of the compound, stemming from its aldehyde and iodo functionalities, ensures its potential relevance in a wide range of synthetic endeavors.

Reagent in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and atom-economical approach to organic synthesis. The inherent reactivity of this compound, with its orthogonal reactive sites, makes it an ideal candidate for such processes. The aldehyde functionality can readily participate in nucleophilic additions or condensations, while the iodo group is a prime handle for transition-metal-catalyzed cross-coupling reactions.

While specific, documented examples of cascade and tandem reactions commencing directly from this compound are not extensively reported in readily accessible literature, its structural motifs are analogous to those found in substrates for well-established multi-component reactions. For instance, the combination of an aldehyde, an amine, and a third component with an active methylene (B1212753) group is the foundation of many named reactions that build complex heterocyclic scaffolds. The aldehyde group of this compound can serve as the electrophilic partner in such transformations.

Furthermore, the iodo-substituent opens the door to sequential, one-pot cross-coupling and condensation reactions. A hypothetical, yet mechanistically plausible, tandem sequence could involve an initial Sonogashira or Suzuki coupling at the 6-position, followed by an in-situ condensation or cyclization involving the aldehyde group. This approach would allow for the rapid assembly of complex, fused heterocyclic systems.

Precursor for Advanced Functional Organic Molecules

The true value of this compound lies in its role as a versatile precursor for a wide array of advanced functional organic molecules. The strategic placement of its functional groups allows for a stepwise and controlled elaboration of the molecular framework.

The aldehyde group serves as a gateway to a multitude of other functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, oxime, or hydrazone. Each of these transformations provides a new handle for further synthetic manipulations, enabling the introduction of diverse substituents and the construction of various side chains.

The carbon-iodine bond is arguably the most synthetically valuable feature of the molecule. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Organoboron Reagents (e.g., Arylboronic acids) | C-C (Aryl-Aryl) | 6-Aryl-4-methylnicotinaldehydes |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkyne) | 6-Alkynyl-4-methylnicotinaldehydes |

| Heck Reaction | Alkenes | C-C (Aryl-Vinyl) | 6-Vinyl-4-methylnicotinaldehydes |

| Buchwald-Hartwig Amination | Amines | C-N | 6-Amino-4-methylnicotinaldehydes |

| Stille Coupling | Organotin Reagents | C-C (Aryl-Aryl/Vinyl) | 6-Aryl/Vinyl-4-methylnicotinaldehydes |

The products of these cross-coupling reactions are themselves valuable intermediates. For example, the resulting 6-aryl-4-methylnicotinaldehydes can be further elaborated through reactions at the aldehyde group to generate complex biaryl structures, which are common motifs in pharmaceuticals and materials science. Similarly, the introduction of an alkyne via Sonogashira coupling provides a linchpin for further transformations such as cycloadditions or the synthesis of conjugated systems.

The combination of cross-coupling at the 6-position and transformations at the aldehyde group allows for a modular and divergent approach to the synthesis of a library of compounds from a single, readily accessible precursor. This strategy is highly valuable in drug discovery and materials development, where the systematic variation of substituents is often required to optimize biological activity or physical properties.

Theoretical and Computational Studies on 6 Iodo 4 Methylnicotinaldehyde

Quantum Chemical Analysis of Electronic Structure

A thorough understanding of the electronic structure of 6-iodo-4-methylnicotinaldehyde is foundational to predicting its reactivity and properties. This is achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method.

At the heart of this analysis lies the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. For this compound, the electron-rich pyridine (B92270) ring, substituted with an electron-donating methyl group and an electron-withdrawing iodine atom, along with the aldehyde group, will create a complex electronic environment.

The HOMO is likely to be distributed over the pyridine ring and the iodine atom, with the iodine's lone pairs contributing significantly. The LUMO, conversely, is expected to be localized on the electron-deficient aldehyde group and the carbon atoms of the pyridine ring, particularly those in conjugation with the aldehyde. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can quantify the hybridization of the atomic orbitals and the nature of the bonding, including any hyperconjugative interactions that contribute to the molecule's stability. For instance, NBO analysis would likely reveal significant p-character in the bonds of the pyridine ring and sp2 hybridization for the carbonyl carbon of the aldehyde group.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution. In this compound, the most negative potential (red regions) is expected around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms and the iodine atom would exhibit a more positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of kinetic stability and reactivity. |

| Dipole Moment | Non-zero | The molecule is polar, influencing its solubility and intermolecular interactions. |

| NBO Analysis | p-character in ring, sp2 hybridization at C=O | Confirms the aromaticity and the nature of the functional groups. |

| ESP Map | Negative potential at O and N atoms | Identifies sites for electrophilic attack. |

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions involving this compound and to map out the associated energy landscapes. This is typically accomplished by locating transition states and calculating the activation energies for various potential reactions.

Given its structure, this compound could participate in several types of reactions. The aldehyde group is a prime target for nucleophilic addition reactions. For example, the addition of a Grignard reagent or an organolithium compound would lead to the formation of a secondary alcohol. Computational modeling of this reaction would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. The calculation would identify the transition state structure, where the new carbon-carbon bond is partially formed, and the carbon-oxygen double bond is partially broken. The activation energy for this step would determine the reaction rate.

The iodine atom on the pyridine ring is a potential site for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions are invaluable in synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. A computational study of a Suzuki coupling, for instance, would model the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. The energy profile for this catalytic cycle would reveal the rate-determining step and could help in optimizing reaction conditions.

The methyl group on the pyridine ring could potentially undergo oxidation or halogenation under specific conditions, although these reactions are generally less facile than those involving the aldehyde or iodo groups.

By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, a complete energy landscape for a given reaction can be constructed. This landscape provides a detailed picture of the reaction mechanism, including the feasibility of different pathways and the stability of any intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the aldehyde group to the pyridine ring. A potential energy scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the preferred orientations of the aldehyde group relative to the ring. It is likely that the planar conformers, where the aldehyde group is either syn or anti to the nitrogen atom of the pyridine ring, are the most stable due to conjugation effects. The energy barrier to rotation would indicate how easily the molecule can interconvert between these conformers at a given temperature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can model the vibrational and rotational motions, as well as the conformational changes, that occur at a finite temperature. An MD simulation of this compound would show the molecule constantly exploring different conformations, with a higher probability of finding it in the lower-energy states identified by the conformational analysis.

MD simulations are particularly useful for understanding how the molecule behaves in a solvent. By including explicit solvent molecules in the simulation box, it is possible to model the solute-solvent interactions and their effect on the conformational preferences of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry signatures for structural elucidation)

Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its identification and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted 1H and 13C NMR spectra would show distinct signals for each unique proton and carbon atom in the molecule. For this compound, the aromatic protons on the pyridine ring would appear in the downfield region (typically 7-9 ppm in 1H NMR), with their exact chemical shifts influenced by the positions of the methyl, iodo, and aldehyde groups. The aldehyde proton would be a highly deshielded singlet even further downfield. The methyl protons would appear as a singlet in the upfield region. The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine showing a characteristic shift), and the methyl carbon.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally, leading to a theoretical Infrared (IR) spectrum. This spectrum is characterized by absorption bands corresponding to specific vibrational modes. For this compound, a strong absorption band is expected in the region of 1680-1710 cm-1, corresponding to the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm-1.

Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational chemistry can provide the exact molecular weight of the molecule, which is the most fundamental piece of information obtained from mass spectrometry. The calculated monoisotopic mass of this compound (C7H6INO) is 246.9494 g/mol . Fragmentation patterns, which are also observed in mass spectrometry, can be rationalized by considering the bond strengths and stability of potential fragment ions, which can be estimated from computational data.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Region/Value |

| 1H NMR | Aldehyde Proton | ~9.5-10.5 ppm (singlet) |

| Aromatic Protons | ~7.0-9.0 ppm (distinct signals) | |

| Methyl Protons | ~2.0-2.5 ppm (singlet) | |

| 13C NMR | Carbonyl Carbon | ~185-195 ppm |

| Aromatic Carbons | ~120-160 ppm | |

| Methyl Carbon | ~15-25 ppm | |

| IR | C=O Stretch | ~1680-1710 cm-1 (strong) |

| Aromatic C-H Stretch | ~3000-3100 cm-1 | |

| Aliphatic C-H Stretch | ~2850-2960 cm-1 | |

| Mass Spec. | Molecular Ion (M+) | m/z ≈ 247 |

Solvation Models and Environmental Effects on Reactivity

The reactivity and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of the solvent on the solute.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat the solvent molecules individually, providing a detailed picture of the solute-solvent interactions. However, they are computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less demanding and are widely used to study the effects of solvation on electronic structure, geometry, and reactivity.

For this compound, a polar molecule, the choice of solvent will have a notable impact. In a polar solvent, the ground state and any polar transition states will be stabilized, which can affect reaction rates. For example, a nucleophilic addition to the aldehyde group, which likely proceeds through a polar transition state, would be accelerated in a polar solvent.

Solvation models can be used to recalculate the properties discussed in the previous sections (e.g., electronic structure, reaction energy landscapes, spectroscopic properties) in the presence of a solvent. This provides a more realistic prediction of the molecule's behavior in solution, which is where most chemical reactions are carried out. The effect of the solvent on the HOMO-LUMO gap, the conformational equilibrium, and the NMR chemical shifts can all be investigated using these models.

Emerging Research Avenues and Future Perspectives for 6 Iodo 4 Methylnicotinaldehyde

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the iodo- and aldehyde groups in 6-iodo-4-methylnicotinaldehyde makes it a prime candidate for a range of catalytic transformations. The development of novel catalytic systems that can selectively act on one of these functional groups in the presence of the other is a key area of interest.

The iodo-substituent on the pyridine (B92270) ring is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, nickel-catalyzed reductive cross-coupling reactions have been successfully employed for the formation of C(sp³)–S bonds from alkyl halides and arylthiosilanes. nih.gov The principles of such nickel-catalyzed reactions could be extended to this compound for the introduction of various sulfur-containing moieties. Similarly, palladium-catalyzed cross-coupling reactions, which have been optimized for other halogenated heterocyclic compounds like O6-alkyl-2-haloinosine derivatives, could be adapted. nih.gov The development of catalysts that can efficiently couple this compound with a wide range of boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) would significantly expand its synthetic utility.

A key challenge and area of research will be achieving chemoselectivity. For example, developing a catalytic system that promotes a cross-coupling reaction at the C-I bond without affecting the aldehyde group, or vice-versa, is a significant goal. This could be achieved through the careful design of ligands for the metal catalyst or by optimizing reaction conditions such as temperature, solvent, and the choice of base.

| Catalytic Transformation | Potential Reagent | Catalyst System | Potential Product Feature |

| Suzuki Coupling | Arylboronic acid | Palladium-based | Biaryl structure |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper-based | Alkynylpyridine derivative |

| Heck Coupling | Alkene | Palladium-based | Alkenylpyridine derivative |

| Buchwald-Hartwig Amination | Amine | Palladium-based | Aminopyridine derivative |

| Nickel-Catalyzed C-S Coupling | Arylthiosilane | Nickel-based | Arylthiopyridine derivative |

Exploration of Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The application of these technologies to the synthesis and transformation of this compound is a promising future direction.

The synthesis of pyridinium (B92312) salts has been successfully demonstrated in continuous flow systems, showcasing the potential for improved control over reaction parameters. nih.govescholarship.org This approach could be adapted for the quaternization of the nitrogen atom in this compound. Furthermore, multi-step continuous flow synthesis has been employed for the rapid generation of complex heterocyclic molecules, such as 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, without the need for isolating intermediates. nih.govscribd.com A similar strategy could be envisioned for a multi-step sequence starting from this compound, where the aldehyde is first reacted, followed by a cross-coupling reaction on the iodo-group, all within an integrated flow system.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction temperature and time, which can be crucial for selective transformations of multifunctional molecules like this compound. The integration of online monitoring and automated optimization algorithms, such as Bayesian optimization, with continuous flow setups can accelerate the discovery of optimal reaction conditions for novel transformations. nih.gov

| Flow Chemistry Application | Technology | Potential Advantage | Example of a Relevant Process |

| Synthesis of Derivatives | Microreactor | Precise control of reaction time and temperature | Sequential functionalization of the aldehyde and iodo groups |

| Reaction Optimization | Automated Flow System with AI | Rapid identification of optimal conditions | High-throughput screening of catalysts and reagents |

| Scale-up of Synthesis | Continuous Stirred-Tank Reactors (CSTRs) | Increased production capacity | Large-scale synthesis of a key intermediate |

Bio-Catalyzed and Biomimetic Synthetic Transformations

Biocatalysis and biomimetic synthesis represent a green and highly selective alternative to traditional chemical methods. The functional groups of this compound are susceptible to enzymatic transformations.

The aldehyde group can be a target for oxidoreductases. For example, aldehyde dehydrogenases have been shown to be effective for the chemoselective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. uva.nl This enzymatic approach could be applied to convert this compound into the corresponding carboxylic acid, a valuable synthetic intermediate, without affecting the iodo-substituent. Conversely, alcohol dehydrogenases could be used for the selective reduction of the aldehyde to a primary alcohol.

Biomimetic catalysts, which are small molecules designed to mimic the function of enzymes, also offer exciting possibilities. For instance, nornicotine (B190312) has been shown to catalyze the chemoselective reduction of α,β-unsaturated aldehydes. rsc.org While not directly applicable to the saturated aldehyde in this compound, this demonstrates the potential for developing small molecule organocatalysts that can mimic enzymatic transformations for this class of compounds.

| Biocatalytic Reaction | Enzyme Class | Transformation | Potential Advantage |

| Oxidation | Aldehyde Dehydrogenase | Aldehyde to Carboxylic Acid | High chemoselectivity, mild conditions |

| Reduction | Alcohol Dehydrogenase | Aldehyde to Alcohol | High enantioselectivity (with engineered enzymes) |

| Transamination | Transaminase | Aldehyde to Amine | Direct formation of a primary amine |

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

The development of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound can serve as a valuable starting material for the synthesis of chiral compounds.

One approach is to use the aldehyde group as a handle for asymmetric transformations. For example, asymmetric addition of organometallic reagents to the aldehyde, in the presence of a chiral ligand, could lead to the formation of chiral secondary alcohols with high enantiomeric excess. These chiral alcohols could then be further elaborated.

Another promising strategy involves the conversion of this compound into a chiral ligand for asymmetric catalysis. Pyridine-containing ligands, such as pyridine-oxazolines (PyOx), are widely used in a variety of asymmetric reactions. rsc.org By transforming the aldehyde group of this compound into a chiral oxazoline (B21484) moiety, a new class of chiral PyOx ligands could be accessed. The iodo-substituent could then be used to further modify the ligand structure through cross-coupling reactions, allowing for the fine-tuning of its steric and electronic properties. The development of novel chiral pyridine-derived ligands is an active area of research with the potential to enable new catalytic asymmetric reactions. acs.orgrsc.org

| Asymmetric Strategy | Reaction Type | Potential Chiral Product | Relevance |

| Asymmetric addition to aldehyde | Grignard or organolithium addition with a chiral catalyst | Chiral secondary alcohol | Precursor for chiral drugs and natural products |

| Conversion to a chiral ligand | Condensation with a chiral amino alcohol | Chiral pyridine-oxazoline (PyOx) ligand | Use in asymmetric catalysis |

| Asymmetric reduction of a downstream ketone | Ketone reduction with a chiral reducing agent | Chiral secondary alcohol | Access to enantiomerically pure building blocks |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) workflows has the potential to significantly accelerate the discovery of new reactions and molecules. Automated platforms can perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. researchgate.net

For example, an automated platform could be used to explore the scope of a new catalytic cross-coupling reaction with this compound, testing a wide array of coupling partners in a short amount of time. The results of these HTE screens can then be used to build predictive models for reaction outcomes, further speeding up the development process.

Automated synthesis can also be used for the rapid generation of libraries of compounds based on the this compound scaffold. beilstein-journals.org For instance, a "split-and-pool" strategy on a solid support could be employed, where the aldehyde is first reacted with a diverse set of building blocks, followed by a variety of cross-coupling reactions at the iodo-position. This would allow for the creation of a large and diverse library of molecules for biological screening or materials science applications. The development of automated processes for multi-step synthesis, including the formation of heterocyclic rings, is an area of active research. nih.gov

| Automated Synthesis Application | Platform | Objective | Potential Outcome |

| High-Throughput Reaction Screening | Robotic liquid handler and parallel reactors | Optimization of a new catalytic reaction | Identification of optimal catalyst, ligand, and conditions |

| Library Synthesis | Automated parallel synthesizer | Generation of a diverse set of derivatives | Discovery of new bioactive molecules or materials |

| Process Development | Automated flow reactor system | Development of a robust and scalable synthetic route | Efficient production of a target molecule |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.